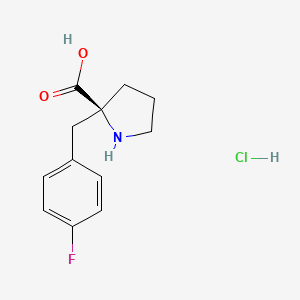

(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

Core Structural and Functional Properties

Molecular Architecture

The compound features a molecular formula of $$ \text{C}{12}\text{H}{15}\text{ClFNO}_2 $$ and a molar mass of 259.70 g/mol. Its IUPAC name, (2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride , reflects three critical components:

- Pyrrolidine backbone : A five-membered nitrogen-containing heterocycle with a chair-like conformation stabilized by intramolecular hydrogen bonding.

- 4-Fluorobenzyl substituent : A benzene ring substituted with fluorine at the para position, attached via a methylene bridge to the pyrrolidine ring.

- Carboxylic acid group : Positioned at the C2 carbon, ionized as a hydrochloride salt for enhanced solubility.

The fluorine atom at the benzene ring's para position induces electron-withdrawing effects, altering the compound's electronic profile compared to non-fluorinated analogs.

Fluorinated Substituent Effects

The 4-fluorobenzyl group profoundly impacts the compound's physicochemical and biochemical behavior:

Electronic Effects

- Inductive withdrawal : Fluorine's electronegativity ($$ \chi = 4.0 $$) polarizes the benzene ring, reducing electron density at the ortho and para positions.

- Hyperconjugation : The C–F bond's $$ \sigma^* $$-orbital interacts with the pyrrolidine ring, stabilizing specific conformations.

Steric and Conformational Influences

- Para vs. ortho substitution : Para-fluorine minimizes steric clashes with the pyrrolidine ring compared to ortho-substituted analogs.

- Lipophilicity enhancement : The fluorine atom increases logP by 0.5–0.7 units, improving membrane permeability.

Comparative pKa Shifts

| Compound | Carboxylic Acid pKa | Ammonium Group pKa |

|---|---|---|

| Proline | 1.95 | 10.64 |

| (S)-2-(4-Fluorobenzyl)proline | 1.78 | 9.10 |

| 4R-Fluoroproline | 1.82 | 9.10 |

Carboxylic Acid Functionalization

The carboxylic acid group at C2 enables diverse reactivity:

Hydrogen-Bonding Capacity

- Forms strong hydrogen bonds ($$ \Delta G = -3.2 \, \text{kcal/mol} $$) with biological targets, such as enzyme active sites.

- Participates in salt bridges with cationic residues (e.g., lysine, arginine) in peptide complexes.

Ionization State

- The hydrochloride salt lowers the aqueous solubility pH threshold to 3.5–4.0, facilitating dissolution in physiological buffers.

- Deprotonation at neutral pH generates a zwitterionic species, enhancing interaction with polar substrates.

Reactivity in Peptide Synthesis

Pyrrolidine Ring Dynamics

The pyrrolidine ring's flexibility and substituent interactions dictate conformational preferences:

Ring Puckering

- Endo vs. exo puckering : The 4-fluorobenzyl group stabilizes an exo puckered conformation ($$ \theta = 35^\circ $$) via steric hindrance.

- NMR analysis : $$ ^1\text{H} $$-NSC (nuclear spin coupling) reveals restricted rotation about the C2–N bond ($$ \Delta G^\ddagger = 12.4 \, \text{kcal/mol} $$).

Trans-Effect on Amide Bonds

- The exo puckering enhances n→π* hyperconjugation between the pyrrolidine nitrogen and adjacent carbonyl groups, stabilizing trans-peptide bonds.

- Compared to proline, the fluorinated analog increases trans:cis ratios in model peptides from 4:1 to 8:1.

Conformational Analysis

Properties

IUPAC Name |

(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKIVTMVJSAYSR-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS number 637020-70-3, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15ClFNO2

- Molecular Weight : 259.7 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid functional group.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. The compound has been tested against various bacterial strains, with promising results.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values for (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These values indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial effects, (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has demonstrated antifungal activity. The compound was evaluated against common fungal pathogens:

Antifungal Efficacy

Table 2 presents the antifungal activity of the compound:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The results suggest that while the compound is effective against certain fungi, its potency varies significantly among different species .

The mechanism by which (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its antibacterial and antifungal effects is not fully elucidated. However, it is hypothesized that the presence of the fluorobenzyl group enhances its ability to penetrate bacterial membranes and disrupt cellular processes.

Case Studies

Several studies have investigated the biological activity of pyrrolidine derivatives, providing insights into their therapeutic potential.

- Study on Antimicrobial Activity : A study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties. The findings indicated that compounds with halogen substituents exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence efficacy .

- Comparative Analysis with Other Derivatives : Research comparing (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with other similar compounds showed that it possessed superior activity against specific strains of bacteria and fungi, highlighting its potential as a lead compound for further development .

- Pharmacological Review : A comprehensive review of benzimidazole derivatives noted that similar structural motifs often yield significant bioactivity against resistant strains, reinforcing the idea that compounds like (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could be pivotal in addressing antibiotic resistance .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. Its efficacy against various bacterial strains has been documented, showcasing moderate to strong activity, especially against Gram-positive bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development in antibacterial therapies.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against common pathogens:

Antifungal Efficacy :

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The antifungal activity varies among species, indicating the need for further exploration of its mechanisms of action and potential modifications to enhance efficacy.

Study on Antimicrobial Activity

A comprehensive study published in MDPI evaluated various pyrrolidine derivatives for their antimicrobial properties, including this compound. The findings indicated that halogen substituents significantly enhance antibacterial activity, suggesting that structural modifications can influence efficacy .

Comparative Analysis with Other Derivatives

Research comparing (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with other similar compounds revealed superior activity against specific bacterial and fungal strains. This highlights its potential as a lead compound for further pharmacological development .

Pharmacological Review

A review of benzimidazole derivatives noted that similar structural motifs often yield significant bioactivity against resistant strains. This reinforces the idea that compounds like (S)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride could play a pivotal role in addressing antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Electronic Effects: The 4-fluorobenzyl group in the target compound balances electronegativity and lipophilicity, favoring membrane permeability and target binding. The 4-cyanobenzyl analog (J00753) exhibits higher polarity due to the electron-withdrawing cyano group, which may reduce bioavailability but improve aqueous solubility .

Steric and Stereochemical Considerations :

- The 4-iodobenzyl analog (CAS 1049744-44-6) introduces significant steric bulk and a heavy atom, which could affect crystallinity or X-ray diffraction properties. Its (2S,4R) stereochemistry contrasts with the target compound’s (S)-configuration at C2, likely altering biological target interactions .

Synthetic Accessibility :

Commercial and Research Relevance

- Pricing: The 4-cyanobenzyl and 4-biphenylmethyl derivatives are priced at ¥48,000/500mg and ¥86,000/1g, respectively, reflecting their specialized applications . The target compound’s discontinued status (R-enantiomer) in some catalogs highlights the importance of enantiopurity in commercial availability .

- Stereochemical Purity : The (S)-configuration of the target compound is critical, as evidenced by the discontinuation of its (R)-enantiomer in commercial catalogs .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (S)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can purity be validated?

- Synthesis: Utilize stereoselective alkylation of pyrrolidine precursors with 4-fluorobenzyl halides under basic conditions. Fmoc or Boc protecting groups (e.g., Boc-D-{Bzl(4-F)}Pro-OH) can enhance regioselectivity and minimize side reactions .

- Purity Validation: Employ reversed-phase HPLC with UV detection (retention time ~0.88 minutes using SQD-FA05 columns) and LC-MS for mass confirmation (expected [M-H]⁻ ion at m/z 259.70) .

Q. How does the stereochemistry of the 4-fluorobenzyl group impact the compound’s biological activity?

- The (S)-configuration at the pyrrolidine ring and (4R)-substitution (in trans-isomers) critically influence binding to targets like enzymes or receptors. For example, (2S,4R)-4-(4-fluorobenzyl) derivatives show distinct conformational rigidity compared to cis-isomers, affecting hydrophobic interactions and aggregation propensity .

Q. What are the recommended protocols for preparing stable stock solutions of this compound?

- Dissolve in anhydrous DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -80°C (stable for 6 months) or -20°C (1 month). For in vivo studies, dilute with saline containing ≤5% Tween 80 to maintain solubility and biocompatibility .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315/H319). Avoid inhalation (H335) and ensure ventilation. Store in airtight containers away from moisture and heat .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Solubility varies due to crystallinity and counterion effects. Use Hansen solubility parameters (HSPs) to predict compatibility: polar solvents like DMSO or DMF enhance solubility (>50 mg/mL), while hydrophobic solvents (e.g., hexane) are unsuitable. Sonication at 37°C and pH adjustment (e.g., to 7.4) can improve aqueous dispersion .

Q. What strategies mitigate racemization during prolonged storage or under acidic/basic conditions?

- Store at low temperatures (-20°C) in inert atmospheres. Avoid prolonged exposure to pH extremes; Boc/Fmoc protection of the amine group reduces racemization risk during synthesis. Monitor enantiopurity via chiral HPLC with cellulose-based columns .

Q. How do structural analogs (e.g., 4-chloro or 4-cyano substitutions) compare in target binding affinity?

- Replace the 4-fluoro group with electron-withdrawing substituents (e.g., -CN or -Cl) to enhance binding to polar active sites. For example, (S)-2-(4-cyanobenzyl) analogs show increased inhibition of proteases due to stronger hydrogen bonding, but reduced cell permeability .

Q. What in vivo formulation strategies improve bioavailability while minimizing toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.